molecular formula C8H6ClNO5 B2861903 3-Chloro-4-methoxy-5-nitrobenzoic acid CAS No. 954818-73-6

3-Chloro-4-methoxy-5-nitrobenzoic acid

Cat. No. B2861903
M. Wt: 231.59
InChI Key: JBNVBQAUVQINSS-UHFFFAOYSA-N
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Description

“3-Chloro-4-methoxy-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-methoxy-5-nitrobenzoic acid” consists of a benzene ring substituted with a chloro group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.

Scientific Research Applications

Chemical Synthesis

3-Chloro-4-methoxy-5-nitrobenzoic acid is a key component in the synthesis of complex organic compounds. For instance, it is used in the facile synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound with potential antibacterial activity. This synthesis involves a series of reactions starting from methoxy-5-nitrobenzaldehyde, leading to various derivatives with potential biological activities (Havaldar, Bhise, & Burudkar, 2004).

Building Blocks in Heterocyclic Chemistry

The compound serves as a multireactive building block for heterocyclic oriented synthesis (HOS), enabling the preparation of various nitrogenous heterocycles. These heterocycles have significant importance in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used for synthesizing benzimidazoles, benzotriazoles, and other heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Solubility Studies

The compound is also important in solubility studies. For example, its solubility in various organic solvents has been correlated using the Abraham solvation parameter model. This kind of research is crucial for understanding the solubilizing properties of different solvents, which is key in pharmaceutical formulation (Stovall et al., 2005).

Crystallographic Studies

Crystallographic studies involving compounds like 3-chloro-4-methoxy-5-nitrobenzoic acid contribute to our understanding of molecular structures and bonding. These studies are important in the development of new materials and drugs. For instance, the crystal structures of 3-chloro-2-nitrobenzoic acid with various quinoline derivatives have been determined to understand their hydrogen-bonding patterns (Gotoh & Ishida, 2019).

Nanocomposite Sensing

The compound is also used in the development of sensors, especially for detecting nitroaromatic compounds. CdSe quantum dots capped with PAMAM-G(4) dendrimer, for example, have been synthesized and used for the detection of nitroaromatic compounds, including derivatives of 3-chloro-4-methoxy-5-nitrobenzoic acid. These types of sensors are important in environmental science and public security (Algarra et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-3-nitrobenzoic acid”, indicates that it causes serious eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-4-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNVBQAUVQINSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-5-nitrobenzoic acid

Citations

For This Compound
1
Citations
V Kumar, A Bonifazi, MP Ellenberger… - Journal of medicinal …, 2016 - ACS Publications
The recent and precipitous increase in opioid analgesic abuse and overdose has inspired investigation of the dopamine D 3 receptor (D 3 R) as a target for therapeutic intervention. …
Number of citations: 86 pubs.acs.org

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